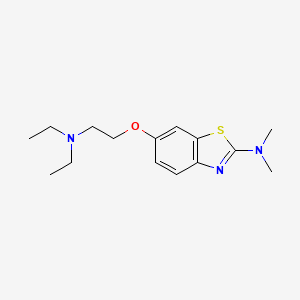Dimazole (diamthazole) is an antifungal. It was withdrawn in Franch in 1972 due to neuropsychiatric reactions.
Diamthazole
CAS No.: 95-27-2
Cat. No.: VC1637358
Molecular Formula: C15H23N3OS
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 95-27-2 |
|---|---|
| Molecular Formula | C15H23N3OS |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C15H23N3OS/c1-5-18(6-2)9-10-19-12-7-8-13-14(11-12)20-15(16-13)17(3)4/h7-8,11H,5-6,9-10H2,1-4H3 |
| Standard InChI Key | WGMYEOIMVYADRJ-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C |
| Canonical SMILES | CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C |
Introduction
Chemical Properties and Structure
Molecular Composition and Identifiers
Diamthazole exists in two primary forms: the free base (Diamthazole) and its salt form (Diamthazole dihydrochloride). The free base has the molecular formula C15H23N3OS with a molecular weight of 293.428 g/mol . The dihydrochloride salt form has a molecular formula of C15H25Cl2N3OS and a corresponding molecular weight of 366.3 g/mol .
The compound is registered with the Chemical Abstracts Service (CAS) under the number 95-27-2 for the free base form . Its structural identity can be precisely described using the SMILES notation (CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C) and the InChIKey identifier WGMYEOIMVYADRJ-UHFFFAOYSA-N .
Physical Properties
Diamthazole possesses several notable physical properties that influence its formulation and application as a pharmaceutical agent. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Density | 1.137 g/cm³ |
| Boiling Point | 400.9°C at 760 mmHg |
| Flash Point | 196.2°C |
| Exact Mass | 293.15600 |
| LogP | 3.08290 |
| Index of Refraction | 1.601 |
These physical characteristics, particularly its lipophilicity (LogP), influence the compound's ability to penetrate the fungal cell membrane, which is crucial for its antifungal activity .
Chemical Structure and Nomenclature
Chemically, Diamthazole is identified as 6-(2-Diethylaminoethoxy)-2-dimethylaminobenzothiazole . This systematic name reveals its core benzothiazole structure with strategically positioned amino and ethoxy functional groups. The benzothiazole nucleus is a common structural feature in several antimicrobial compounds and contributes significantly to the molecule's biological activity.
The compound is known by various synonyms across different markets and pharmacopoeias:
| Synonym | Usage Context |
|---|---|
| Dimazole | Parent compound name |
| Atelor | Trade name |
| Amikazol | Trade name |
| Amicazol | Trade name |
| Amycazolum | Latin pharmacopoeial name |
| Dimazol | Spanish and French INN designation |
The diversity of names reflects the compound's international distribution before its eventual withdrawal .
Pharmacological Properties
Spectrum of Activity
Diamthazole exhibits activity against various dermatophytes, particularly those responsible for common superficial fungal infections. Its primary clinical application targeted Trichophyton species, which are the predominant causative agents of tinea pedis . Laboratory studies confirmed its efficacy against Trichophyton purpureum, establishing its potential utility in addressing dermatophyte infections .
Clinical Applications and History
Therapeutic Uses
Diamthazole was primarily developed and marketed for the topical treatment of tinea pedis, commonly known as athlete's foot . This superficial fungal infection affects the feet, particularly the spaces between the toes, and is characterized by itching, burning, and scaling of the affected skin. The condition represents one of the most common fungal infections worldwide, creating a substantial market for effective topical antifungal medications.
Dosage and Administration
In clinical practice, Diamthazole was formulated as a topical preparation with a concentration of 5% of the active ingredient . The recommended administration regimen consisted of applying the medication three times daily to the affected areas . This dosing frequency is typical for topical antifungal medications, providing consistent exposure of the infected tissues to therapeutic concentrations of the active compound.
Market History and Withdrawal
Despite initial promise as an antifungal agent, Diamthazole was ultimately withdrawn from pharmaceutical markets due to safety concerns . The withdrawal was specifically prompted by reports of serious neuropsychiatric adverse reactions associated with the medication's use . This development represents an important case study in pharmacovigilance and the evolution of safety standards for topical medications, highlighting that even locally applied drugs can potentially produce systemic adverse effects.
Research Studies and Efficacy
In Vitro Studies
Laboratory investigations of Diamthazole demonstrated promising antifungal activity against relevant pathogenic fungi. One notable study examined the compound's effects on Trichophyton purpureum under various conditions . The research found that Diamthazole exhibited concentration-dependent inhibition of fungal growth, with 50% growth inhibition achieved at concentrations of 1 μg/ml in sugar-containing media and at the lower concentration of 0.25 μg/ml in sugar-free media .
These findings suggest that the compound's antifungal efficacy may be enhanced in environments where the fungal organisms cannot utilize sugar as an energy source, potentially indicating that the mechanism of action may interface with fungal metabolic pathways.
Comparative Context in Antifungal Research
In the broader context of antifungal drug development, Diamthazole represented one approach among many in the ongoing challenge of creating effective and safe antifungal medications. Contemporary and subsequent research has focused on developing compounds that maintain robust antifungal activity while minimizing adverse effects .
The development of computational methods for predicting antifungal activity, as described in recent literature, reflects the continuing evolution of antifungal drug discovery methodologies . These approaches aim to identify chemical structures with optimal antifungal properties before synthesis, potentially accelerating the development of new antifungal agents while reducing the likelihood of safety issues similar to those encountered with Diamthazole.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume